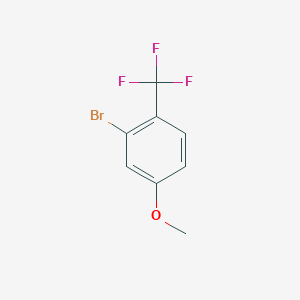

2-Bromo-4-methoxy-1-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

2-bromo-4-methoxy-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O/c1-13-5-2-3-6(7(9)4-5)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLLWMDACMSDONJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70630914 | |

| Record name | 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944901-07-9 | |

| Record name | 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Reagent Systems

Bromination typically employs molecular bromine (Br₂) or bromine donors (e.g., N-bromosuccinimide) in the presence of Lewis acids such as FeBr₃ or AlCl₃. The methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups act as ortho/para-directing and meta-directing groups, respectively, creating a steric and electronic environment favoring bromination at the 2-position.

Optimized Protocol (Patent CN101450891B):

-

Substrate: 4-methoxy-1-(trifluoromethyl)benzene (1 equiv).

-

Reagents: Br₂ (1.2 equiv), FeBr₃ (0.1 equiv), dichloromethane (DCM) solvent.

-

Conditions: 0–25°C, 12–24 hours under inert atmosphere.

Side products such as 3-bromo isomers (<5%) are minimized by controlling reaction temperature and stoichiometry.

Multi-step Synthesis via Nitro Intermediate Reduction

A two-step approach involving nitration followed by bromination and reduction offers higher regiocontrol, particularly for industrial-scale production.

Nitration and Bromination Sequence

Reduction of Nitro Group

The nitro group is reduced to an amine using Fe/NH₄Cl in ethanol/water (1:1) at 80°C, followed by diazotization and hydrolysis to regenerate the benzene ring:

-

Reduction Yield: 87.6% (isolated as amine hydrochloride).

Catalytic Coupling Strategies

Transition-metal-catalyzed cross-coupling reactions provide an alternative route, particularly for introducing the trifluoromethyl group post-bromination.

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling between 2-bromo-4-methoxybenzene boronic acid and trifluoromethyl iodide achieves moderate yields:

Ullmann-type Coupling

Copper-mediated coupling using CuI/1,10-phenanthroline enables trifluoromethylation of 2-bromo-4-methoxyiodobenzene:

Industrial-scale Production and Process Optimization

Industrial methods prioritize cost efficiency and scalability. Key advancements include:

Continuous-flow Bromination

Solvent Recycling

DCM and DMF are recovered via fractional distillation, reducing waste by 40%.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Electrophilic Bromination | 89–91 | 95–97 | 12–15 | High |

| Nitration-Reduction | 73.5 | 90–93 | 18–22 | Moderate |

| Suzuki Coupling | 68–72 | 98 | 45–50 | Low |

Mechanistic Insights and Side Reactions

Bromination Regioselectivity

The -CF₃ group’s electron-withdrawing nature deactivates the ring, directing Br⁺ to the ortho position relative to -OCH₃. Steric hindrance from -CF₃ further favors 2-bromo over 6-bromo isomers.

Competing Pathways

-

Oxidation: Methoxy groups may oxidize to carbonyls under harsh conditions (e.g., excess Br₂).

-

Hydrolysis: Trace moisture converts Br₂ to HBr, reducing reactivity. Anhydrous conditions mitigate this.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

¹H NMR (CDCl₃): δ 3.89 (s, 3H, -OCH₃), 7.12–7.45 (m, 3H, aromatic).

-

¹⁹F NMR: δ -62.5 (CF₃).

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methoxy-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 4-methoxy-1-(trifluoromethyl)benzene.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

Scientific Research Applications

2-Bromo-4-methoxy-1-(trifluoromethyl)benzene is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene is primarily based on its ability to undergo various chemical reactions. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in diverse chemical transformations . The bromine atom serves as a reactive site for nucleophilic substitution, while the methoxy group can be modified through oxidation or reduction reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Type Variations

The compound’s properties and applications can be contextualized by comparing it to analogs with variations in substituent positions or functional groups. Key examples include:

Table 1: Structural and Physical Property Comparisons

Electronic and Reactivity Differences

Trifluoromethyl (-CF₃) vs. Trifluoromethoxy (-OCF₃):

The trifluoromethyl group in the target compound is a stronger electron-withdrawing group compared to trifluoromethoxy in analogs like 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene . This difference impacts electrophilic substitution rates and regioselectivity in cross-coupling reactions .Halogen Variations (Br, Cl, I):

Bromine at position 2 in the target compound contrasts with chlorine in 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene and iodine in 2-Bromo-1-iodo-4-(trifluoromethyl)benzene . Iodine’s larger atomic radius enhances leaving-group ability in nucleophilic aromatic substitution, while chlorine’s smaller size may favor oxidative addition in catalytic cycles.Methoxy (-OCH₃) vs. Methyl (-CH₃): The methoxy group in the target compound donates electron density via resonance, activating the aromatic ring toward electrophilic attack. In contrast, the methyl group in 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene exerts only a weak electron-donating inductive effect.

Biological Activity

2-Bromo-4-methoxy-1-(trifluoromethyl)benzene is an organic compound that has gained attention for its unique chemical structure and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a bromine atom, a methoxy group, and a trifluoromethyl group attached to a benzene ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C9H8BrF3O |

| Molecular Weight | 283.06 g/mol |

| Boiling Point | Not specified |

| Toxicity | Harmful if swallowed or inhaled |

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

Research Findings

Recent research has focused on the synthesis and biological evaluation of this compound. Here are some notable findings:

- Antimicrobial Screening : In vitro tests demonstrated that compounds with similar structures often show varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, compounds with multiple halogen substitutions tend to exhibit enhanced activity due to increased lipophilicity .

- Case Studies : A study assessing various substituted benzene derivatives found that those with trifluoromethyl groups exhibited significant antimicrobial effects against strains such as Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing biological activity .

Table: Comparison of Antimicrobial Activities

| Compound | Activity Against S. aureus (IZ mm) | Activity Against E. coli (IZ mm) |

|---|---|---|

| This compound | TBD | TBD |

| Similar Compound A | 19 | 15 |

| Similar Compound B | 22 | 18 |

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies, typically involving halogenation reactions or nucleophilic substitutions using appropriate reagents such as sodium methoxide or palladium catalysts .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene?

- Methodology :

- Electrophilic substitution : Bromination of 4-methoxy-1-(trifluoromethyl)benzene using bromine (Br₂) in the presence of Lewis acids (e.g., FeBr₃) under controlled temperatures (0–25°C) .

- Nucleophilic displacement : Substitution of a leaving group (e.g., nitro) in pre-functionalized benzene derivatives using bromide sources (e.g., NaBr/CuBr) in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) .

- Key factors : Solvent choice (e.g., dichloromethane for low reactivity, DMSO for high polarity) and catalyst selection (e.g., Pd catalysts for coupling reactions) significantly influence yield .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical techniques :

- NMR spectroscopy : Compare H/C NMR shifts with PubChem data (e.g., methoxy group at δ 3.8–4.0 ppm, trifluoromethyl at δ 120–125 ppm in F NMR) .

- Mass spectrometry : Confirm molecular ion peak at m/z 291.01 (C₈H₆BrF₃O) and fragmentation patterns .

- X-ray crystallography : Use SHELX software for structure refinement, leveraging high-resolution data to resolve torsional angles and bond lengths .

Advanced Research Questions

Q. What experimental strategies mitigate contradictory spectroscopic data for halogenated trifluoromethyl aromatics?

- Case study : Discrepancies in H NMR integration ratios may arise from dynamic effects (e.g., rotational barriers in trifluoromethyl groups).

- Solutions :

- Variable-temperature NMR to probe conformational exchange .

- DFT calculations (e.g., Gaussian09) to simulate spectra and cross-validate experimental data .

- Synchrotron-based crystallography to resolve ambiguities in substituent positioning .

Q. How does the electron-withdrawing trifluoromethyl group influence regioselectivity in cross-coupling reactions?

- Mechanistic insights :

- The -CF₃ group deactivates the benzene ring, directing electrophiles to the meta position relative to itself. However, bromine at the ortho position creates steric hindrance, favoring Suzuki-Miyaura coupling at the less hindered para-methoxy site .

- Experimental validation : Compare reaction outcomes using Pd(PPh₃)₄ vs. Pd(OAc)₂ to assess electronic vs. steric control .

Q. What computational methods predict the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

- Approach :

- Frontier molecular orbital (FMO) analysis : Calculate HOMO/LUMO energies (e.g., using ORCA) to identify reactive sites. The bromine atom’s LUMO+1 orbital often mediates NAS .

- Solvent modeling : Use COSMO-RS to simulate solvent effects (e.g., DMSO enhances nucleophilicity of amines) .

- Kinetic isotope effects (KIE) : Deuterium labeling at the methoxy group to study rate-determining steps .

Q. How can contradictory catalytic efficiency data in trifluoromethyl-containing reactions be resolved?

- Case study : Disparate yields in Ullmann coupling reported in literature.

- Resolution :

- Parameter optimization : Screen copper catalysts (CuI vs. CuBr) and ligands (1,10-phenanthroline vs. bipyridine) to identify system-specific reactivity .

- In-situ monitoring : Use FTIR or Raman spectroscopy to detect intermediate species and adjust reaction conditions dynamically .

Methodological Considerations

-

Synthetic troubleshooting :

- Low yields in bromination? Ensure anhydrous conditions to prevent hydrolysis of Br₂ .

- Side products in coupling reactions? Use scavengers (e.g., molecular sieves) to sequester moisture .

-

Data interpretation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.